Cholestane-7,26-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-18(17-28)8-7-9-19(2)21-11-12-22-25-23(13-15-27(21,22)4)26(3)14-6-5-10-20(26)16-24(25)29/h18-25,28-29H,5-17H2,1-4H3/t18?,19-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSQRMKTVKLHAW-YVGWZKBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CCCC4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722257 | |
| Record name | Cholestane-7,26-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-25-6 | |
| Record name | Cholestane-7,26-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Pathways of Cholestane 7,26 Diol
Relationship to the "Acidic" (Alternative) Pathway of Bile Acid Synthesis
The alternative pathway, also referred to as the acidic pathway, contributes a smaller fraction to the total bile acid pool and is thought to be more active during early life stages frontiersin.org. This pathway is characterized by initial hydroxylation events on the cholesterol side chain, often catalyzed by enzymes like sterol 27-hydroxylase (CYP27A1), followed by modifications to the steroid nucleus frontiersin.orgnih.govresearchgate.netplos.orgcocukmetabolizma.com.
Sterols with hydroxylations at both the sterol nucleus and the side chain, such as Cholestane-7,26-diol, function as key intermediates in this pathway. These hydroxylated oxysterols arise from the metabolism of cholesterol and other sterols, particularly in extrahepatic tissues, before being transported to the liver for further processing into bile acids researchgate.net. The presence of hydroxyl groups at specific positions, such as C7 and C26, modifies the sterol's properties and directs it towards the enzymatic machinery responsible for bile acid formation. This positioning allows these compounds to act as branch points, connecting cholesterol metabolism to the synthesis of primary bile acids.
Following the introduction of hydroxyl groups, these sterol intermediates undergo a series of enzymatic transformations to yield primary bile acids, namely chenodeoxycholic acid (CDCA) and cholic acid (CA). The conversion involves modifications to the steroid ring, including 7α-hydroxylation and, for cholic acid synthesis, 12α-hydroxylation (mediated by CYP8B1) frontiersin.orgresearchgate.netcocukmetabolizma.com. Subsequently, the side chain is oxidized and shortened, typically through a process involving CYP27A1 and peroxisomal β-oxidation, to form the characteristic C24 bile acid structure frontiersin.orgcocukmetabolizma.com. Intermediates like 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) and 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) are formed during this process, representing C27 bile acid precursors that are further processed frontiersin.orgcocukmetabolizma.com.
Other Related Enzymatic Transformations
Several enzymes are critical for the processing of sterol intermediates within the alternative bile acid synthesis pathway.
Oxysterol 7α-hydroxylase (CYP7B1) is a cytochrome P450 enzyme that plays a significant role in the alternative pathway by catalyzing the 7α-hydroxylation of various oxysterols and steroids nih.govnih.govuniprot.orguniprot.orgnih.govresearchgate.net. This enzyme exhibits broad substrate specificity, acting on sterols that may already possess hydroxyl groups on their side chains, such as (25R)-cholest-5-ene-3beta,26-diol nih.govuniprot.orguniprot.org. The introduction of the 7α-hydroxyl group is a key step, preparing the sterol for subsequent modifications leading to bile acid formation. CYP7B1 is expressed in multiple tissues, including the liver, brain, and reproductive tract, and its hepatic activity is crucial for oxysterol inactivation and conversion into bile salts nih.govnih.gov.
Hydroxysteroid dehydrogenases, particularly HSD3B7 (3β-hydroxy-Δ⁵-C27-steroid oxidoreductase), are vital for the progression of bile acid synthesis researchgate.netaacrjournals.orgnih.govnih.govnih.govresearchgate.netresearchgate.net. HSD3B7 acts on 7α-hydroxylated oxysterols, including those with side-chain modifications. Its primary function is to oxidize the 3β-hydroxy group to a 3-ketone and isomerize the Δ⁵ double bond to a Δ⁴ position nih.govresearchgate.net. This transformation is essential for establishing the correct stereochemistry at the C3 position, which is characteristic of primary bile acids. For instance, HSD3B7 converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one researchgate.netnih.gov. Defects in HSD3B7 activity can lead to impaired bile acid synthesis and the accumulation of toxic sterol intermediates, resulting in cholestatic liver disease nih.govresearchgate.net.
Key Enzymes in the Alternative Bile Acid Synthesis Pathway
| Enzyme Name | Primary Role in Alternative Pathway | Key Substrates/Intermediates Involved |
| CYP27A1 (Sterol 27-hydroxylase) | Initiates the alternative pathway by hydroxylating the cholesterol side chain; also involved in side-chain oxidation of C27 sterols to form cholestanoic acids. | Cholesterol, 27-hydroxycholesterol (B1664032), 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA), 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) |
| CYP7B1 (Oxysterol 7α-hydroxylase) | Catalyzes the 7α-hydroxylation of oxysterols and steroids, a crucial step in the alternative pathway. | Oxysterols, including 25-hydroxycholesterol (B127956) and (25R)-cholest-5-ene-3beta,26-diol. |
| HSD3B7 (3β-hydroxysteroid dehydrogenase) | Acts on 7α-hydroxylated oxysterols, oxidizing the 3β-hydroxy group to a 3-ketone and isomerizing the Δ⁵ double bond to Δ⁴, preparing for further side-chain modification and bile acid formation. | 7α-hydroxylated oxysterols (e.g., 7α-hydroxycholesterol), 7α-hydroxy-4-cholesten-3-one, 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA). |
| CYP8B1 (Sterol 12α-hydroxylase) | Introduces a 12α-hydroxyl group, which is essential for the synthesis of cholic acid (CA) but not for chenodeoxycholic acid (CDCA). | Sterol intermediates with 7α-hydroxyl groups. |
Compound List
this compound
Chenodeoxycholic Acid (CDCA)
Cholic Acid (CA)
Cholesterol
Oxysterols
25-hydroxycholesterol
(25R)-cholest-5-ene-3beta,26-diol
7α-hydroxycholesterol
7α-hydroxy-4-cholesten-3-one
3α,7α-dihydroxy-5β-cholestanoic acid (DHCA)
3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA)
7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA)
Dehydroepiandrosterone (DHEA)
Pregnenolone
Metabolic Fates and Derivative Formation
Further Oxidation to Cholestenoic Acids
A crucial step in the catabolism of cholesterol and its derivatives is the oxidation of the sterol side chain to form carboxylic acids. Cholestane-7,26-diol and its precursors are substrates for enzymes that catalyze this transformation, leading to the formation of C27 bile acid intermediates.
Research has shown that mitochondrial cytochrome P-450 enzymes are involved in this oxidative process. For instance, the mitochondrial cytochrome P-450(26) not only catalyzes the 26-hydroxylation of sterols like 5β-cholestane-3α, 7α, 12α-triol but also further oxidizes the 26-hydroxy group to a carboxylic acid, forming 3α,7α,12α-trihydroxy-5β-cholestanoic acid. nih.gov This reaction is dependent on NADPH, ferredoxin, and ferredoxin reductase. nih.gov
Studies in humans have demonstrated that 3α,7α-dihydroxy-5β-cholestan-26-oic acid is a naturally occurring C27 bile acid derived from the metabolism of cholesterol. cngb.orgnih.gov This cholestenoic acid is an important intermediate that is efficiently metabolized further, primarily into chenodeoxycholic acid (about 80%) and to a lesser extent, cholic acid (less than 2%). cngb.orgnih.gov The conversion of cholest-5-ene-3β,26-diol (26-hydroxycholesterol) to 3β-hydroxychol-5-enoic acid by liver mitochondria further supports that 26-hydroxylation is a key step preceding the formation of the C27 acid. nih.govnih.gov This pathway underscores the role of C-26 oxidation in the biosynthesis of primary bile acids. researchgate.netnih.gov
| Substrate | Key Enzyme(s) | Primary Product(s) |
|---|---|---|
| 5β-cholestane-3α,7α,12α,26-tetrol | Cytochrome P-450(26) | 3α,7α,12α-trihydroxy-5β-cholestanoic acid |
| 3α,7α-dihydroxy-5β-cholestan-26-oic acid | Mitochondrial enzymes | Chenodeoxycholic acid, Cholic acid |
| Cholest-5-ene-3β,26-diol | Mitochondrial enzymes (e.g., 26-hydroxylase) | 3β-hydroxychol-5-enoic acid |
Stereoisomeric and Positional Isomer Transformations
The enzymatic processes involved in cholestane (B1235564) metabolism are highly stereospecific. The transformation of this compound and related compounds can result in various stereoisomers and positional isomers, depending on the enzymes involved.
The major pathway for the side chain oxidation of 5β-cholestane-3α,7α,12α-triol begins with the hydroxylation of the C-27 methyl group by mitochondrial enzymes. researchgate.net This process is stereospecific, and it has been concluded that the resulting 3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid formed in humans possesses the R configuration at carbon 25. researchgate.net
Furthermore, the hydroxyl groups on the steroid nucleus can undergo epimerization or oxidation. For example, 5α-cholestane-3β,7β-diol is a known isomer used as an internal standard in assays for cholesterol 7α-hydroxylase, the enzyme that produces 7α-hydroxycholesterol. nih.gov The enzymatic conversion of cholest-5-ene-3β, 7α-diol to 7α-hydroxycholest-4-en-3-one by liver microsomes represents a key positional isomer transformation, involving the oxidation of the 3β-hydroxyl group and a shift of the double bond from Δ5 to Δ4. nih.gov
| Original Compound | Enzymatic Process | Resulting Isomer |
|---|---|---|
| 5β-cholestane-3α,7α,12α-triol | Mitochondrial side-chain oxidation | (25R)-3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid |
| Cholest-5-ene-3β, 7α-diol | Microsomal 3β-hydroxy-Δ5-steroid dehydrogenase/isomerase | 7α-hydroxycholest-4-en-3-one |
| Cholesterol | Cholesterol 7α-hydroxylase | 7α-hydroxycholesterol |
Conjugation Pathways
To increase water solubility and facilitate transport and excretion, bile acids and related sterol derivatives undergo conjugation. This process typically occurs in the liver and involves the attachment of amino acids or sulfate (B86663) groups.
The conversion of cholesterol to primary bile acids, such as cholic acid and chenodeoxycholic acid, culminates in conjugation with either glycine (B1666218) (approximately 75%) or taurine (B1682933) (approximately 25%). frontiersin.org This amide linkage is formed at the C-24 carboxyl group of the cholestenoic acid side chain. While direct conjugation of this compound is less common, its downstream oxidized products, the cholestenoic acids, are the primary substrates for this process.
In addition to amino acid conjugation, sulfation represents another significant conjugation pathway. The presence of hydroxyl groups on the cholestane ring allows for the formation of sulfate esters. For example, 26-hydroxycholesterol (B79680) disulfate has been identified and its metabolism and excretion have been studied, particularly in neonates. acs.org This indicates that sulfation is a viable metabolic route for hydroxylated cholestane derivatives.
| Substrate Class | Conjugating Agent | Resulting Product |
|---|---|---|
| Cholestenoic acids (e.g., Cholic acid, Chenodeoxycholic acid) | Glycine | Glyco-conjugated bile acids (e.g., Glycocholic acid) |
| Cholestenoic acids (e.g., Cholic acid, Chenodeoxycholic acid) | Taurine | Tauro-conjugated bile acids (e.g., Taurocholic acid) |
| Hydroxylated Cholestanes (e.g., 26-hydroxycholesterol) | Sulfate (PAPS) | Sulfated sterols (e.g., 26-hydroxycholesterol disulfate) |
Biological Roles and Mechanistic Actions
Ligand Activity and Receptor Interactions
Oxysterols, including cholesterol metabolites like cholestane (B1235564) derivatives, are known to act as ligands for various receptors, influencing cellular signaling pathways.
Nuclear Receptor Modulation (e.g., Liver X Receptors, Estrogen Receptor Alpha)
Liver X Receptors (LXR): Liver X Receptors (LXRs) are nuclear receptors that play a critical role in sensing cellular cholesterol levels and regulating genes involved in reverse cholesterol transport, such as the ATP-binding cassette transporters ABCA1 and ABCG1 researchgate.net. Research on closely related cholestane derivatives indicates varying effects on LXR activity. For instance, cholestane-diol (a mixture of 5α-cholestane-3β,6β-diol and 5α-cholestane-3β,6α-diol) did not significantly affect LXRα expression, unlike 7-ketocholesterol (B24107) and cholestane-triol, which enhanced it nih.govresearchgate.net. This suggests that hydroxylated cholestanes with fewer hydroxyl groups, like diols, may not be potent LXR modulators. However, other oxysterols, particularly those with side-chain oxidations, have been identified as novel LXR agonists mdpi.com.
Estrogen Receptor Alpha (ERα): Certain oxysterols can interact with estrogen receptors, influencing gene expression. Cholestanetriol (cholestane-3β,5α,6β-triol), a related cholestane derivative, has demonstrated estrogenic effects in ERα-positive cells, comparable to 17β-estradiol researchgate.net. Furthermore, (25R)26-hydroxycholesterol has been shown to interact with ERα and ERβ, exhibiting context-dependent agonist or antagonist activities nih.gov. Other oxysterols are also known to interact with ERα, potentially influencing cell proliferation and tumor progression epa.gov.
G-Protein Coupled Receptor Interactions (e.g., GPR183)
G-protein coupled receptors (GPCRs) are another significant class of targets for cholesterol metabolites.
GPR183 (EBI2): The G-protein coupled receptor GPR183, also known as EBI2, is a target for specific oxysterols. For example, 7α,25-dihydroxycholesterol and 7β,26-dihydroxycholesterol are identified as ligands for GPR183, influencing immune cell migration and positioning within tissues hmdb.capnas.orgdntb.gov.ua. Additionally, Smoothened (SMO), a GPCR involved in the Hedgehog signaling pathway, can be activated by certain oxysterols nih.govnih.gov. Cholesterol itself has been shown to directly activate SMO, initiating signaling from the cell surface nih.gov.
Regulation of Cellular Lipid Homeostasis
Cholesterol homeostasis is a tightly regulated process, with oxysterols contributing to the modulation of lipid transport and metabolism.
Influence on Cholesterol Efflux and Transport Mechanisms
Cholesterol efflux, primarily mediated by ATP-binding cassette transporters like ABCA1 and ABCG1, is a crucial mechanism for maintaining cellular cholesterol balance researchgate.nethmdb.cafrontiersin.org. Studies on cholestane-diol indicated that it did not significantly affect the expression of ABCA1 and ABCG1. This suggests that, unlike compounds such as 7-ketocholesterol and cholestane-triol which increased the expression of these transporters, cholestane-diol may not actively promote cholesterol efflux through these specific pathways nih.govresearchgate.net.
Impact on Sterol Regulatory Element-Binding Protein (SREBP) Pathways
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the synthesis of cholesterol and other lipids. Their processing and activity are sensitive to cellular sterol levels, acting as a feedback mechanism. Oxysterols can interfere with this pathway by binding to Insig proteins, which then sequester SCAP and prevent SREBP transport to the Golgi apparatus, thereby inhibiting cholesterol biosynthesis mdpi.compnas.org. Some oxysterols have been observed to reduce SREBP mRNA levels and inhibit its processing, leading to the downregulation of key lipid biosynthesis enzymes researchgate.net. Conversely, other oxysterols may not affect SREBP1c target genes in specific cellular contexts mdpi.com.
Modulation of Cellular Processes
Beyond receptor interactions and lipid homeostasis, oxysterols can influence a variety of cellular processes, including cell death, proliferation, and differentiation.
Cell Death and Proliferation: Certain cholestane derivatives and oxysterols have been linked to the modulation of cell death pathways. For example, cholestane-triol and other oxysterols have been observed to promote apoptosis in cancer cell lines nih.govresearchgate.netmdpi.com. Specifically, 5α-cholestane-3β,6β-diol has been reported to inhibit cell proliferation without significantly affecting the cell cycle progression mdpi.com.
Immune Response and Differentiation: Oxysterols can also influence immune responses and cell differentiation. As noted, specific oxysterols acting via GPR183 can direct immune cell migration hmdb.cadntb.gov.uanih.gov. Furthermore, oxysterols have been documented to induce inflammatory responses and play roles in cell differentiation processes pnas.orgscienceopen.com.
Data Tables
The following tables summarize findings from studies on related cholestane derivatives and oxysterols, offering potential insights into the biological activities of Cholestane-7,26-diol.
Table 1: Effects of Oxysterols on LXRα, ABCA1, and ABCG1 Expression in a Human Breast Cancer Cell Line
| Compound | LXRα Expression | ABCA1 Expression | ABCG1 Expression | Reference |
| 7-Ketocholesterol | Increased | Increased | Increased | nih.govresearchgate.net |
| Cholestane-triol | Increased | Increased | Increased | nih.govresearchgate.net |
| Cholestane-diol (mixture of 5α-cholestane-3β,6β-diol and 5α-cholestane-3β,6α-diol) | No Change | No Change | No Change | nih.govresearchgate.net |
| Cholesterol | No Change | Small Increase | No Change | nih.govresearchgate.net |
Note: Direct research data specifically for this compound regarding these effects is not available in the provided sources.
Based on extensive searches for scientific literature pertaining to the chemical compound this compound, there is a lack of publicly available research detailing its specific biological roles and mechanistic actions within the areas outlined:
: No specific research findings were found regarding this compound's effects on apoptosis and programmed cell death pathways, nor its influence on cell proliferation and differentiation in cellular models.
Immunomodulatory Functions: Information concerning this compound's chemoattractant properties for immune cells (such as B and T Lymphocytes) or its role in inflammatory signaling pathways could not be identified.
Contribution to Central Nervous System Sterol Metabolism: Research detailing this compound's metabolism in brain tissues or its broader contribution to central nervous system sterol metabolism was not found.
The executed searches primarily yielded information related to the chemical identification and hazard data of this compound. As the request stipulated the inclusion of thorough, informative, and scientifically accurate content with detailed research findings and data tables, and such specific information for this compound in the requested biological contexts is not available in the search results, it is not possible to generate the article as specified.
Pathophysiological Implications in Disease Mechanisms Non Clinical Focus
Inherited Disorders of Sterol Metabolism
Cholestane-7,26-diol is an intermediate in the alternative pathway of bile acid synthesis, which is initiated by the 26-hydroxylation (or 27-hydroxylation) of sterol precursors. Genetic defects in the enzymes governing this pathway lead to severe metabolic disorders characterized by the accumulation of toxic intermediates and a deficiency of essential bile acids.
Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. nih.govfrontiersin.org This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, which is crucial for the side-chain oxidation of cholesterol and other sterols in the bile acid synthesis pathway. frontiersin.orgnih.gov
The deficiency of sterol 27-hydroxylase impairs the conversion of cholesterol into bile acids, particularly chenodeoxycholic acid. nih.gov This disruption blocks the formation of downstream metabolites, including hydroxylated compounds like this compound. The enzymatic block leads to two major pathophysiological consequences:
Reduced Bile Acid Synthesis: The lack of chenodeoxycholic acid removes the negative feedback inhibition on the rate-limiting enzyme of the classic bile acid pathway, cholesterol 7α-hydroxylase (CYP7A1). frontiersin.orgencyclopedia.pub
Metabolite Accumulation: The upregulation of the classic pathway and the block in the alternative pathway cause a significant accumulation of cholesterol precursors and abnormal metabolites. The sterol intermediates that cannot be hydroxylated at the C26/27 position are shunted into alternative metabolic routes, leading to the overproduction and deposition of cholestanol (B8816890) and various bile alcohols in multiple tissues, including the brain, tendons, and eye lenses. nih.govfrontiersin.org
The primary biochemical hallmark of CTX is a high concentration of cholestanol in the plasma and tissues, while plasma cholesterol levels are often normal or low. frontiersin.org Additionally, elevated levels of bile alcohols, such as 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol, are found in bile, plasma, and urine. researchgate.net
| Metabolite | Change in CTX | Affected Fluid/Tissue | Pathophysiological Consequence |
|---|---|---|---|
| Cholestanol | Significantly Increased | Plasma, Brain, Tendons, Lenses | Contributes to xanthoma formation and neurological dysfunction. nih.gov |
| Chenodeoxycholic Acid (CDCA) | Significantly Decreased | Bile, Plasma | Leads to loss of feedback inhibition on bile acid synthesis. frontiersin.org |
| Bile Alcohols (e.g., 5β-cholestane-pentols) | Increased | Urine, Plasma, Bile | Serve as diagnostic markers for the disease. frontiersin.org |
| 7α-hydroxy-4-cholesten-3-one | Increased | Plasma | Precursor shunted towards cholestanol formation. frontiersin.org |
| Cholesterol | Normal to Low | Plasma | Differentiates CTX from other xanthomatoses. frontiersin.org |
Congenital bile acid synthesis defects (BASD) are a group of rare, autosomal recessive genetic disorders where specific enzymes in the bile acid production pathway are deficient. explorationpub.comorpha.net These defects disrupt the multi-step process of converting cholesterol into primary bile acids (cholic acid and chenodeoxycholic acid). The clinical presentation of BASD can range from severe neonatal cholestatic liver disease to milder, later-onset conditions. explorationpub.com
The pathophysiology of these disorders stems from two main issues: the failure to produce normal primary bile acids, which are necessary for bile flow and fat absorption, and the accumulation of atypical and potentially hepatotoxic intermediary metabolites proximal to the enzymatic block. childrennetwork.org
Several specific enzyme deficiencies have been identified, including:
3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase deficiency (HSD3B7 deficiency): This is the most common BASD and affects the second step in the pathway, the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. cambridge.org This leads to the accumulation of 7α-hydroxycholesterol and other Δ⁵-bile acids.
Δ⁴-3-oxosteroid 5β-reductase deficiency (AKR1D1 deficiency): This defect impairs the reduction of the double bond at the C4 position of sterol precursors. explorationpub.com
In these disorders, the metabolic pathways that would normally lead to the synthesis of compounds like this compound are blocked at earlier stages. Consequently, there is a marked reduction or absence of normal bile acids and their downstream intermediates in bile and urine, replaced by a build-up of unusual bile acids that serve as diagnostic markers. explorationpub.com
Role in Molecular Pathways of Specific Diseases (Mechanistic Studies in Models)
Beyond inherited metabolic disorders, intermediates of cholesterol metabolism, known as oxysterols, are implicated in the molecular pathways of several complex diseases. While direct studies on this compound are limited, research on structurally similar oxysterols provides insights into its potential roles.
Atherosclerosis is a chronic inflammatory disease of the arteries, and oxysterols are believed to play an active role in its development. nih.gov These oxidized forms of cholesterol are found in human atherosclerotic plaques at much higher concentrations than in normal tissues. nih.gov Mechanistic studies suggest oxysterols contribute to atherogenesis by inducing inflammation, cytotoxicity, and apoptosis in vascular cells. nih.gov
Animal models have been crucial in elucidating the role of oxysterols in atherosclerosis. Feeding diets enriched with oxysterols to hyperlipidemic mice, such as LDL receptor-deficient (LDLR+/-) or apolipoprotein E-deficient (ApoE-/-) mice, has been shown to increase the size and severity of atherosclerotic lesions. cambridge.org For instance, one study demonstrated that both oxidized cholesterol and oxidized plant sterols increased the proportion of severe atherosclerotic lesions in female LDLR+/- mice. cambridge.org Another synthetic oxysterol, Oxy210, was found to reduce atherosclerotic lesion formation by over 50% in hyperlipidemic mice, an effect associated with reduced plasma cholesterol and fewer macrophages within the lesions. mdpi.comnih.gov These findings suggest that oxysterols can modulate key inflammatory and lipid accumulation pathways central to atherosclerosis.
| Animal Model | Oxysterol Investigated | Key Findings | Reference |
|---|---|---|---|
| ApoE-/- Mice | Oxysterol-enriched diet | Significant increase in atherosclerotic lesion size. | cambridge.org |
| LDLR+/- Mice | Oxysterol and Oxyphytosterol diet | Increased proportion of severe atherosclerotic lesions. | cambridge.org |
| APOE*3-Leiden.CETP Mice | Oxy210 (synthetic oxysterol) | >50% reduction in atherosclerotic lesion formation; reduced plasma cholesterol and lesion macrophages. | mdpi.comnih.gov |
Oxysterols have been shown to exert complex and sometimes contradictory effects on cancer cells, including those of breast cancer. Their impact appears to depend on the specific oxysterol, its concentration, and the cancer cell type.
Several studies have investigated the effects of various oxysterols on human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).
Apoptosis Induction: The oxysterols 7-ketocholesterol (B24107) (7-KC) and cholestane-3β-5α-6β-triol have been shown to promote apoptosis in the MDA-MB-231 cell line. nih.gov This pro-apoptotic effect was linked to the increased expression of the smoothened (SMO) receptor, a component of the sonic hedgehog signaling pathway, and LXRα, which is involved in cholesterol efflux. nih.gov
Chemotherapy Resistance: In contrast, other studies have found that certain oxysterols can reduce the efficacy of chemotherapy. In MCF-7 cells, both 7-KC and 27-hydroxycholesterol (B1664032) were found to decrease the cytotoxicity of the chemotherapeutic drug doxorubicin (B1662922). nih.gov This effect was mediated through the upregulation of P-glycoprotein, a drug efflux pump, in a manner dependent on the estrogen receptor α and the mTOR pathway. nih.gov
Cell Differentiation: Ligands that bind to the microsomal antiestrogen-binding site (AEBS), which is involved in cholesterol metabolism, can induce differentiation and growth arrest in MCF-7 cells. nih.gov This process involves the accumulation of cholesterol precursors, highlighting a link between cholesterol pathway modulation and cancer cell behavior. nih.gov
| Oxysterol | Cell Line(s) | Observed Effect | Molecular Pathway Implicated |
|---|---|---|---|
| 7-Ketocholesterol | MDA-MB-231 | Promoted apoptosis | Sonic hedgehog (SMO) and LXRα pathways nih.gov |
| Cholestane-3β-5α-6β-triol | MDA-MB-231 | Promoted apoptosis | Sonic hedgehog (SMO) and LXRα pathways nih.gov |
| 7-Ketocholesterol | MCF-7 | Decreased doxorubicin sensitivity | Estrogen Receptor α and mTOR/P-glycoprotein pathway nih.gov |
| 27-Hydroxycholesterol | MCF-7 | Decreased doxorubicin sensitivity | Estrogen Receptor α pathway nih.gov |
Disrupted cholesterol metabolism in the brain is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases. Because cholesterol itself cannot cross the blood-brain barrier, its homeostasis is tightly regulated through conversion into more transportable oxysterols like 24S-hydroxycholesterol (24S-HC) and 27-hydroxycholesterol (27-HC). biorxiv.org Imbalances in these and other oxysterols have been linked to neurotoxicity. biorxiv.orgfrontiersin.org
Recent research has highlighted the neurotoxic potential of specific oxysterols:
7α,26-dihydroxycholesterol: This oxysterol, an unsaturated analog of this compound, was found at significantly elevated levels in the cerebrospinal fluid of patients with Parkinson's disease. nih.gov In mechanistic studies using human embryonic stem cell-derived cultures and mouse progenitor cultures, this compound was shown to induce apoptosis and reduce the number of midbrain dopaminergic neurons, the cell type primarily lost in Parkinson's disease. nih.gov
24S-HC and 27-HC: In human iPSC-derived cortical neurons, both 24S-HC and 27-HC were found to significantly impair neuronal function by disrupting calcium signaling. biorxiv.org These functional deficits were accompanied by widespread organelle damage, including mitochondrial fragmentation and impaired lysosomal degradation. biorxiv.org Furthermore, these oxysterols were shown to interact directly with alpha-synuclein, promoting its accumulation, a key pathological feature of Parkinson's disease and other synucleinopathies. biorxiv.org
Cholestane-3β, 5α, 6β-triol: A synthetic analog of this steroid, 24-keto-cholest-5-en-3β, 19-diol, has been identified as a potent neuroprotectant in models of glutamate-induced neuronal injury and ischemic stroke, suggesting that modulation of specific steroid pathways could be a therapeutic strategy. nih.gov
These findings collectively suggest that specific oxysterols, including those hydroxylated at the C7 and C26 positions, can directly contribute to neurodegenerative processes by initiating pathways of cellular stress, organelle dysfunction, and apoptosis.
Implications in Pulmonary Hypertension Pathogenesis
The development of pulmonary hypertension (PH) is a complex process characterized by the progressive remodeling of the small pulmonary arteries. This remodeling leads to increased pulmonary vascular resistance and, subsequently, right heart failure. Emerging research has highlighted the significant role of metabolic dysregulation, particularly alterations in cholesterol metabolism, in the pathophysiology of this disease. Within this context, oxysterols, which are oxidized derivatives of cholesterol, have been identified as key signaling molecules that can contribute to the vascular changes observed in pulmonary arterial hypertension (PAH). This compound, as a member of the oxysterol family, is implicated in these pathogenic mechanisms, primarily through its potential effects on the primary cells of the pulmonary vasculature: endothelial and smooth muscle cells.
Recent metabolomic studies have uncovered a distinct signature of elevated circulating primary bile acid and oxysterol metabolites in patients with PAH. nih.gov This discovery points to a previously unrecognized pathway, termed pulmonary primary oxysterol and bile acid synthesis (PPOBAS), as being central to the pathophysiology of PAH. nih.gov The metabolites within this pathway have been associated with the severity and prognosis of the disease, suggesting their active involvement in its progression.
While direct studies on this compound in pulmonary hypertension are limited, research on the closely related compound, 26-hydroxycholesterol (B79680), provides significant insights into its potential mechanisms of action. Investigations have shown that 26-hydroxycholesterol can induce endothelial injury and stimulate DNA synthesis in vascular smooth muscle cells. nih.gov Endothelial cells lining the pulmonary arteries are particularly susceptible to the cytotoxic effects of 26-hydroxycholesterol. nih.gov This damage to the endothelium is a critical initiating event in the pathogenesis of pulmonary hypertension, as it disrupts the normal regulatory functions of the vessel wall, leading to a pro-inflammatory and pro-proliferative state.
Following endothelial injury, the proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key driver of vascular remodeling. Research has demonstrated that exposure of cocultured endothelial and smooth muscle cells to 26-hydroxycholesterol leads to a significant increase in DNA synthesis in the smooth muscle cells. nih.gov This suggests that substances released from the injured endothelial cells mediate the proliferative effect on the underlying smooth muscle cells. Such proliferation contributes to the thickening of the arterial walls, narrowing of the vessel lumen, and the characteristic vascular lesions of pulmonary hypertension.
The broader class of oxidized lipids, including oxysterols, is known to play a crucial role in promoting inflammation and hardening of the arteries. nih.gov In the context of pulmonary hypertension, these lipids contribute to the inflammatory environment within the pulmonary vasculature, further driving the remodeling process. Studies using rodent models have shown that reducing the levels of oxidized lipids can lead to improvements in both heart and lung function. nih.gov
The table below summarizes key research findings on the effects of 26-hydroxycholesterol on vascular cells, which can be extrapolated to understand the potential role of this compound in the pathogenesis of pulmonary hypertension.
| Parameter | Cell Type | Effect of 26-hydroxycholesterol | Implication in Pulmonary Hypertension Pathogenesis |
| Cell Viability | Bovine Aortic Endothelial Cells (ECs) and Smooth Muscle Cells (SMCs) | Cytotoxic effects observed at concentrations of 2.5 and 10 µg/mL; ECs were more severely damaged. nih.gov | Endothelial cell injury and death, a key initiating event in vascular remodeling. |
| DNA Synthesis | Bovine Aortic SMCs (cocultured with ECs) | Significant increase in DNA synthesis in SMCs when cocultured with ECs exposed to 10 µg/mL. nih.gov | Proliferation of smooth muscle cells, leading to thickening of the pulmonary artery walls. |
| Prostacyclin Release | Bovine Aortic ECs | Significant increase in 6-ketoprostaglandin F1α secretion after 24-hour incubation with 2.5 or 10 µg/mL. nih.gov | A marker of endothelial cell activation and injury in response to oxysterol exposure. |
These findings collectively suggest that this compound, through mechanisms similar to those of 26-hydroxycholesterol, likely contributes to the pathogenesis of pulmonary hypertension by promoting endothelial dysfunction and stimulating the proliferation of pulmonary artery smooth muscle cells. The dysregulation of the PPOBAS pathway and the resulting increase in oxysterol levels represent a significant, non-clinical, pathophysiological mechanism in the development and progression of this severe vascular disease.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating Cholestane-7,26-diol from other related sterols and lipids, which is a critical prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of oxysterols like this compound from complex mixtures without the need for derivatization. researchgate.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. lipidmaps.orgresearchgate.net The separation is based on the differential partitioning of the analytes between the two phases. Gradient elution, where the composition of the mobile phase is changed over time, is often used to resolve a wide range of sterols with varying polarities within a single analytical run. lipidmaps.org Detection is typically achieved using mass spectrometry (LC-MS), which provides high sensitivity and specificity. researchgate.netmdpi.com
Table 1: Typical HPLC Parameters for Oxysterol Analysis This table is interactive and can be sorted by clicking on the headers.
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 2 mm, 3 µm particle size) lipidmaps.org |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water, often with an additive like ammonium (B1175870) acetate (B1210297) lipidmaps.org |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |
| Sample Preparation | Lipid extraction (e.g., Bligh-Dyer method), followed by solid-phase extraction (SPE) for cleanup researchgate.netlipidmaps.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust method for the analysis of sterols and oxysterols, providing excellent chromatographic separation and sensitive detection. nih.govspringernature.com Due to the low volatility of this compound, a derivatization step is required prior to analysis. This typically involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which increases the compound's volatility and thermal stability. nih.govnih.gov The separation is achieved on a capillary column, often with a medium polarity stationary phase. nih.gov The mass spectrometer is frequently operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. mdpi.comnih.gov
Table 2: Representative GC-MS Conditions for Cholestane (B1235564) Diol Analysis This table is interactive and can be sorted by clicking on the headers.
| Parameter | Description |
|---|---|
| Derivatization | Trimethylsilylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) nih.gov |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) nih.gov |
| Carrier Gas | Helium at a constant flow rate nih.gov |
| Injector Temperature | ~280 °C nih.gov |
| Oven Program | Temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 315°C) nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.govmdpi.com |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan mdpi.commdpi.com |
Mass Spectrometry-Based Approaches
Mass spectrometry is indispensable for the analysis of this compound, offering unparalleled sensitivity and specificity for both quantification and structural identification.
For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium- or carbon-13-labeled this compound) to the sample at the earliest stage of preparation. usgs.govnih.gov The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatography, correcting for any sample loss or matrix effects. nih.gov The absolute concentration of the endogenous analyte is calculated by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard using GC-MS or LC-MS. nih.govnih.gov This approach yields highly accurate, precise, and reproducible results. nih.gov
Table 3: Performance Characteristics of Isotope Dilution MS for Sterol Quantification This table is interactive and can be sorted by clicking on the headers.
| Parameter | Typical Value | Reference |
|---|---|---|
| Precision (CV%) | < 10% | nih.gov |
| Accuracy (Recovery) | 90 - 115% | nih.gov |
| Limit of Detection (LOD) | pg/mL range | nih.gov |
| Linearity (R²) | > 0.99 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of this compound and the characterization of its potential metabolites. researchgate.netmdpi.com By measuring the mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm), HRMS allows for the determination of the elemental formula of an ion. researchgate.net This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. When coupled with tandem mass spectrometry (MS/MS), HRMS can provide structural information through the analysis of fragmentation patterns, further confirming the identity of the analyte. nih.gov
Table 4: Exact Mass Measurement of this compound using HRMS This table is interactive and can be sorted by clicking on the headers.
| Compound Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₈O₂ |
| Monoisotopic Mass | 404.36543 Da |
| Typical HRMS Instrument | Orbitrap or Time-of-Flight (TOF) |
| Typical Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including sterols. scielo.org.za While techniques like HPLC and GC-MS are excellent for separation and quantification, NMR provides detailed information about the chemical structure and stereochemistry. For compounds like this compound, which can exist as different stereoisomers, NMR is particularly powerful. Specifically, ¹³C NMR spectroscopy has been shown to be an effective tool for differentiating between stereoisomers of closely related cholestane derivatives, such as the 25R and 25S isomers of 5β-cholestane-3α,7α,26-triol. nih.govresearchgate.net Subtle differences in the chemical environment of carbon atoms near the chiral center result in distinct chemical shifts, allowing for unambiguous assignment of the stereochemistry. researchgate.netcapes.gov.br While the carbon signals for the sterol nucleus (carbons 1-20) are often identical between epimers, significant chemical shift differences can be observed for the side-chain carbons. nih.govresearchgate.net
Table 5: Illustrative ¹³C NMR Chemical Shift Differences (δ, ppm) for Side-Chain Carbons in 25R vs. 25S Cholestane Triol Isomers This data is for the related compound 5β-cholestane-3α,7α,26-triol and illustrates the principle of stereoisomer differentiation by NMR. nih.govresearchgate.net
| Carbon Atom | 25R Isomer (ppm) | 25S Isomer (ppm) | Difference (ppm) |
|---|---|---|---|
| C-23 | 28.00 | 27.80 | 0.20 |
| C-24 | 33.15 | 33.00 | 0.15 |
| C-25 | 34.00 | 33.85 | 0.15 |
| C-26 | 67.50 | 67.45 | 0.05 |
on this compound
The investigation into the metabolic pathways and cellular effects of this compound relies on a variety of sophisticated in vitro and in vivo model systems. These methodologies are crucial for elucidating the compound's formation, its physiological roles, and its involvement in pathological conditions. The following sections detail the primary experimental systems and assays employed in the study of this and structurally related cholestane diols.
In vitro and In vivo Model Systems for Mechanistic Studies
Primary cell cultures are indispensable tools for studying the metabolism and cellular effects of this compound in a controlled environment that closely mimics physiological conditions. Primary hepatocytes are considered the gold standard for in vitro studies of hepatic cholesterol and bile acid metabolism due to their comprehensive expression of relevant enzymes and transporters. nih.govmdpi.com Researchers utilize these cells to investigate the enzymatic conversion of cholesterol precursors to various oxysterols and bile acid intermediates.
While primary hepatocytes are ideal, their availability and the technical challenges associated with their culture have led to the use of immortalized hepatocyte cell lines such as AML12, IHH, PH5CH8, and HepG2. nih.gov However, it is crucial to recognize that these cell lines can exhibit different metabolic profiles compared to primary cells, necessitating careful selection based on the specific metabolic pathway under investigation. nih.gov For instance, studies comparing these cell lines to primary mouse hepatocytes (PMH) have shown varying degrees of similarity in glucose, fatty acid, and cholesterol metabolism. nih.gov
Primary human hepatocytes are also employed, particularly for understanding human-specific aspects of liver function and drug metabolism. mdpi.com A key consideration when using cryopreserved primary hepatocytes is their metabolic stability in the initial hours following thawing, which can impact experimental outcomes. mdpi.com Furthermore, primary hepatocytes derived from genetically modified animal models offer a powerful platform to study the impact of specific gene products on this compound metabolism. researchgate.net
| Cell Model | Description | Relevance to this compound Research | Reference |
|---|---|---|---|
| Primary Hepatocytes | Directly isolated from liver tissue (human or animal). Considered the gold standard for in vitro liver metabolism studies. | Ideal for studying the complete enzymatic pathways of cholesterol metabolism to bile acids, including the formation of this compound. | nih.govmdpi.com |
| AML12 | Immortalized mouse hepatocyte cell line. | Often used as a more accessible alternative to primary hepatocytes for studying hepatic metabolism. | nih.gov |
| HepG2 | Human hepatocellular carcinoma cell line. | Widely used in studies of human liver metabolism and toxicology, though its metabolic characteristics can differ significantly from primary hepatocytes. | nih.gov |
| Primary Macrophages | Isolated from sources such as bone marrow or peritoneal cavity. | Relevant for studying the role of oxysterols in inflammatory processes and cholesterol homeostasis in foam cells. | oup.com |
Genetically modified organism (GMO) models, particularly knockout mice, have been instrumental in dissecting the complex pathways of bile acid synthesis and cholesterol metabolism. nih.govnih.govresearchgate.netconsensus.appresearchgate.net These models allow for the targeted disruption of specific genes encoding enzymes involved in these pathways, thereby revealing their precise physiological functions.
A particularly relevant model for research into this compound is the Cyp27a1 knockout mouse. nih.govnih.gov The CYP27A1 gene encodes the enzyme sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme responsible for the hydroxylation of the cholesterol side chain at position 27 (which becomes C26 after side-chain cleavage). medlineplus.govmedlineplus.govwikipedia.org This enzymatic step is crucial for the alternative "acidic" pathway of bile acid synthesis. Mutations in the human CYP27A1 gene lead to cerebrotendinous xanthomatosis (CTX), a lipid storage disorder. medlineplus.govmedlineplus.gov The Cyp27a1 knockout mouse, therefore, serves as a valuable model for studying the consequences of deficient 27-hydroxylation and the resulting alterations in cholestane diol profiles. nih.govnih.gov
Other informative knockout models include those for Cyp7a1 (the rate-limiting enzyme in the classic "neutral" pathway of bile acid synthesis), Cyp8b1, and Cyp7b1, which have helped to delineate the relative contributions of different biosynthetic routes. nih.govnih.gov Additionally, knockout models for the low-density lipoprotein receptor (LDLR) and apolipoprotein E (ApoE) are widely used to study hypercholesterolemia and its impact on the metabolism of cholesterol into various sterols. nih.govnih.gov
| GMO Model | Gene Disrupted | Key Phenotype | Relevance to this compound Research | Reference |
|---|---|---|---|---|
| Cyp27a1 Knockout Mouse | Cytochrome P450 Family 27 Subfamily A Member 1 | Deficient in sterol 27-hydroxylase activity; models cerebrotendinous xanthomatosis. | Directly investigates the pathway responsible for the 26-hydroxylation of cholestane intermediates. | nih.govnih.gov |
| Cyp7a1 Knockout Mouse | Cholesterol 7-alpha-hydroxylase | Impaired classic pathway of bile acid synthesis. | Helps to understand the interplay between the classic and alternative pathways of bile acid synthesis. | nih.govnih.gov |
| LDLR Knockout Mouse | Low-density lipoprotein receptor | Elevated plasma LDL-cholesterol levels. | Used to study the effects of hypercholesterolemia on the production of various oxysterols. | nih.govnih.gov |
| ApoE Knockout Mouse | Apolipoprotein E | Severe hypercholesterolemia and spontaneous atherosclerosis. | Provides insights into cholesterol metabolism in the context of atherosclerotic disease. | nih.gov |
To study the enzymatic reactions involved in the formation of this compound at a molecular level, subcellular fractionation followed by specific enzyme assays is employed. A critical step in the biosynthesis of this compound is the 26-hydroxylation of a cholestane precursor, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). medlineplus.govmedlineplus.govwikipedia.org
The process begins with the homogenization of tissues, typically the liver, followed by differential centrifugation to isolate various subcellular compartments. This allows for the enrichment of mitochondria, where CYP27A1 is located. nih.govnih.gov The purity of the mitochondrial fraction can be assessed by measuring the activity of marker enzymes. nih.gov
Once isolated, the enzymatic activity of CYP27A1 can be determined through in vitro assays. nih.govnih.gov These assays typically involve incubating the mitochondrial fraction with a suitable substrate, such as cholesterol or another cholestane intermediate, and the necessary cofactors, including NADPH and an electron transfer system composed of adrenodoxin (B1173346) and adrenodoxin reductase. nih.gov The product of the reaction, a 27-hydroxylated sterol, can then be quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The activity of the enzyme can be influenced by the delivery of the cholesterol substrate to the inner mitochondrial membrane, a process that can be a rate-limiting step. oup.comnih.gov
Purification of mitochondrial cytochrome P450 enzymes, including those involved in cholestane diol metabolism, has been achieved through methods such as solubilization with cholate, polyethylene (B3416737) glycol fractionation, and various chromatographic techniques. nih.gov These purified enzyme systems are invaluable for detailed kinetic studies and for investigating the substrate specificity of the enzymes. nih.gov
Future Research Avenues and Outstanding Questions
Elucidation of Novel Metabolic Intermediates and Pathways
A primary area of future research lies in mapping the complete metabolic network of Cholestane-7,26-diol. It is hypothesized that this compound is an intermediate in an alternative pathway of bile acid synthesis. The initial hydroxylation of cholesterol at the C-7 position is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in the classic bile acid synthesis pathway. scienceopen.com Separately, hydroxylation at the C-26 position (often referred to as C-27) is carried out by sterol 27-hydroxylase (CYP27A1), initiating the acidic pathway of bile acid synthesis. nih.govdiff.org The existence of this compound suggests a potential crosstalk between these pathways or a sequential hydroxylation cascade.
Future studies should aim to identify the precise enzymatic reactions that lead to the formation of this compound and its subsequent downstream metabolites. A key enzyme of interest is oxysterol 7α-hydroxylase (CYP7B1), which is known to hydroxylate 27-hydroxycholesterol (B1664032). nih.govnih.gov Investigating whether CYP7B1 can act on 26-hydroxycholesterol (B79680) or if CYP7A1 can hydroxylate a 26-hydroxylated cholestane (B1235564) derivative is a critical next step.
Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) will be instrumental in identifying and quantifying novel intermediates. core.ac.uk Isotope tracing studies, using labeled precursors, can definitively map the metabolic fate of this compound. Furthermore, the exploration of non-canonical pathways, including those involving gut microbiota, may reveal novel biotransformations of this diol.
Table 1: Key Enzymes in the Putative Metabolism of this compound
| Enzyme | Abbreviation | Function |
| Cholesterol 7α-hydroxylase | CYP7A1 | Catalyzes the initial 7α-hydroxylation of cholesterol. scienceopen.com |
| Sterol 27-hydroxylase | CYP27A1 | Catalyzes the 26/27-hydroxylation of cholesterol. nih.gov |
| Oxysterol 7α-hydroxylase | CYP7B1 | Hydroxylates various oxysterols at the 7α-position. nih.gov |
Comprehensive Mapping of the this compound Interactome
To understand the biological functions of this compound, it is imperative to identify its molecular binding partners. Oxysterols are known to interact with a range of proteins, including nuclear receptors, cell surface receptors, and lipid transfer proteins. researchgate.net A comprehensive map of the this compound interactome will provide insights into its signaling capabilities and cellular transport mechanisms.
Nuclear Receptors: Liver X receptors (LXRs) and Retinoic acid receptor-related orphan receptors (RORs) are well-established nuclear receptors for various oxysterols. nih.gov Investigating the binding affinity and activation potential of this compound for these receptors is a crucial research direction. Such studies will clarify its role in regulating the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.
Oxysterol-Binding Proteins (OSBPs) and related proteins (ORPs): These proteins are involved in the non-vesicular transport of sterols between organelles. nih.gov Determining if this compound binds to specific OSBP/ORPs will shed light on its intracellular trafficking and localization.
Cell Surface Receptors: Certain oxysterols can modulate the activity of G-protein coupled receptors (GPCRs), influencing rapid signaling events. core.ac.uk Screening for interactions between this compound and a panel of GPCRs could uncover novel signaling pathways.
Chemoproteomic approaches, utilizing probes derived from this compound, coupled with mass spectrometry, will be a powerful tool for identifying its binding partners in an unbiased manner. nih.gov
Development of Advanced Probes for in situ Analysis
Visualizing the subcellular localization and dynamics of this compound is essential for understanding its function in a cellular context. The development of advanced chemical probes will be critical to achieving this.
Fluorescent Probes: The synthesis of intrinsically fluorescent analogs of this compound, or the attachment of fluorophores, will enable its visualization using advanced microscopy techniques. nih.gov Super-resolution microscopy can then be employed to track its movement and localization within cellular membranes and organelles with high spatial and temporal resolution.
Click Chemistry Probes: The introduction of bioorthogonal handles, such as alkynes or azides, into the this compound structure would allow for its detection and enrichment through click chemistry. nih.gov These probes can be used for a variety of applications, including fluorescence imaging, affinity purification of binding partners, and tracking its metabolic fate.
The validation of these probes will be crucial to ensure they faithfully mimic the behavior of the native molecule. This includes assessing their ability to interact with known oxysterol-binding proteins and to be metabolized by the relevant enzymes.
Understanding its Role in Broader Physiological Systems
By identifying the metabolic pathways and protein interactors of this compound, its role in broader physiological and pathological contexts can be elucidated.
Immune System Regulation: Many oxysterols, including 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, are potent modulators of the immune system. nih.govnih.gov They can influence inflammatory responses, immune cell differentiation, and cell migration. Future research should investigate the impact of this compound on various immune cell types, such as macrophages, T cells, and B cells, to determine its immunomodulatory properties.
Neurodegenerative Diseases: Dysregulation of cholesterol metabolism in the brain is implicated in several neurodegenerative disorders, including Alzheimer's disease. frontiersin.org Oxysterols like 27-hydroxycholesterol can cross the blood-brain barrier and may contribute to neurodegeneration. researchgate.netnih.gov It is therefore critical to investigate the presence of this compound in the central nervous system and its potential role in neuronal function and pathology.
Table 2: Potential Physiological Systems Influenced by this compound
| Physiological System | Potential Role of this compound |
| Immune System | Modulation of inflammatory responses and immune cell function. nih.govnih.gov |
| Nervous System | Involvement in neurodegenerative processes and neuronal signaling. frontiersin.orgresearchgate.net |
| Cardiovascular System | Regulation of cholesterol homeostasis and potential role in atherosclerosis. |
| Hepatic System | Intermediate in bile acid synthesis and regulator of liver function. |
Therapeutic Targeting of this compound Metabolism (Mechanistic Focus)
A thorough understanding of the enzymes that produce and degrade this compound opens up avenues for therapeutic intervention in diseases where its levels may be dysregulated.
Enzyme Inhibition/Activation: The development of small molecule inhibitors or activators targeting the specific cytochrome P450 enzymes responsible for the synthesis or catabolism of this compound could be a viable therapeutic strategy. For instance, inhibitors of CYP27A1 have been identified and could potentially modulate the levels of 26-hydroxylated sterols. nih.gov Similarly, pharmacological modulation of CYP7A1 activity is being explored for the treatment of hypercholesterolemia. hmdb.ca
Nuclear Receptor Modulation: If this compound is found to be a potent ligand for nuclear receptors like LXR, developing synthetic agonists or antagonists could be a way to therapeutically target its signaling pathways.
A mechanistic understanding of how these interventions affect the broader metabolic network will be crucial to predict their efficacy and potential side effects. For example, inhibiting an enzyme in this pathway could lead to the accumulation of upstream intermediates with their own distinct biological activities.
Q & A
Q. How do genetic polymorphisms affect this compound levels in human populations, and what are the implications for personalized medicine?
- Methodological Answer : Conduct genome-wide association studies (GWAS) linking single-nucleotide polymorphisms (SNPs) in CYP7B1 or transport genes to serum this compound levels. Validate findings in patient-derived organoids and correlate with clinical outcomes (e.g., lipid homeostasis) .
Key Considerations for Experimental Design
- Reproducibility : Document all synthetic and analytical protocols in supplemental materials, including raw spectral data and statistical analyses .
- Data Interpretation : Use cheminformatics tools (e.g., PubChem, ChEMBL) to cross-reference physicochemical properties and bioactivity data .
- Ethical Compliance : For human studies, ensure IRB approval and transparent reporting of participant demographics and exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
